Bavisant Dihydrochloride

Description

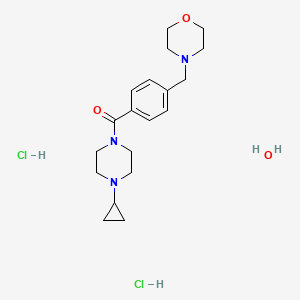

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2.2ClH.H2O/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;;/h1-4,18H,5-15H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBQJUVAGIUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103522-80-0 | |

| Record name | Bavisant dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAVISANT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1H7H5X3RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Bavisant Dihydrochloride: a Selective Histamine H3 Receptor Antagonist

Discovery and Early Research Context of H3R Ligands

The histamine (B1213489) H3 receptor was first identified pharmacologically in 1983 as a presynaptic autoreceptor that inhibits the release of histamine in the brain. nih.govmdpi.com This discovery opened a new avenue for understanding the role of histamine in the central nervous system beyond its previously known functions in allergic responses and gastric acid secretion, which are mediated by H1 and H2 receptors, respectively. wikipedia.org

Subsequent research in 1987 led to the development of the first highly selective and potent H3-receptor ligands, including the antagonist thioperamide (B1682323) and the agonist (R)alphamethylhistamine. nih.govbiocrick.com These tools were crucial in elucidating the functions of histaminergic neurons in the brain, particularly their role in maintaining wakefulness, attention, and cognitive processes. nih.gov The cloning of the H3-receptor gene in 1990 further propelled research, revealing its structure as a G protein-coupled receptor and its high constitutive activity. nih.govwikipedia.org This understanding spurred the development of H3-receptor inverse agonists by numerous pharmaceutical companies. nih.gov

H3 receptors are predominantly expressed in the central nervous system, where they not only regulate histamine release but also act as heteroreceptors, modulating the release of other key neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgwikipedia.org This unique characteristic has made the H3 receptor a promising therapeutic target for a variety of neurological and psychiatric disorders. wikipedia.orgbenthamscience.com

Historical Development and Research Rationale for Bavisant (B1667764) Dihydrochloride (B599025)

Bavisant dihydrochloride was developed by Johnson & Johnson as a highly selective, orally active antagonist of the human H3 receptor. The rationale for its development was rooted in the understanding that H3 receptor antagonists could enhance wakefulness and cognitive functions by modulating the release of various neurotransmitters. medkoo.cominvivochem.com Specifically, by blocking the inhibitory H3 receptors, compounds like bavisant are expected to increase the levels of histamine and other neurotransmitters, which could be beneficial in treating conditions characterized by excessive sleepiness or attention deficits. invivochem.com

The preclinical development of bavisant, identified as compound 11j in a series of novel phenyl(piperazin-1-yl)methanones, showed it to be a potent H3 antagonist. nih.gov Optimization of its physical properties aimed to achieve a desirable pharmacokinetic profile, particularly a reduced duration of action in humans. nih.gov

Clinical trials were initiated to investigate the efficacy of bavisant in treating Attention-Deficit Hyperactivity Disorder (ADHD). patsnap.com A randomized clinical study evaluated the effects of bavisant in adults with ADHD. medkoo.com However, the results indicated that bavisant did not show significant clinical effectiveness for this indication. Subsequently, research shifted to explore its potential in treating excessive daytime sleepiness (EDS) in patients with Parkinson's disease. nibn.go.jp A Phase IIb study, known as the CASPAR study, was designed to assess the efficacy and safety of different doses of bavisant for this condition. nibn.go.jpichgcp.net Despite these efforts, the development of bavisant for ADHD and narcolepsy was ultimately discontinued. springer.com

This compound as a Research Compound within its Chemical Class

This compound is a member of the benzamide (B126) class of organic compounds. drugbank.com Its development is part of a broader effort by pharmaceutical companies to create H3 receptor antagonists for various clinical applications. nih.gov Other examples of H3 antagonists that have been advanced to clinical trials include GSK-189,254, PF-03654746, and A-331440. nih.gov

The research on bavisant has contributed to the understanding of the therapeutic potential and challenges associated with targeting the H3 receptor. While the initial hypothesis was that H3 antagonism would be beneficial for conditions like ADHD, the clinical trial outcomes with bavisant highlighted the complexity of translating preclinical findings into clinical efficacy. Research with bavisant has also underscored the role of H3 receptors in regulating acetylcholine levels in the brain, as demonstrated by its ability to increase acetylcholine in the rat frontal cortex. invivochem.commedchemexpress.com

Table of Investigated Conditions for this compound

| Condition | Phase of Study | Status |

|---|---|---|

| Attention-Deficit Hyperactivity Disorder (ADHD) | Phase II | Discontinued springer.com |

| Narcolepsy | Phase II | Discontinued springer.com |

| Excessive Daytime Sleepiness in Parkinson's Disease | Phase IIb | Investigated nibn.go.jp |

| Alcoholism | Trials Studying Basic Science | Investigated drugbank.com |

| Pharmacokinetics | Trials Studying Basic Science | Investigated drugbank.com |

| Drug Interactions | Trials Studying Basic Science | Investigated drugbank.com |

Molecular and Cellular Pharmacology of Bavisant Dihydrochloride

H3 Receptor Binding Profile and Selectivity

Bavisant (B1667764) is characterized by its high affinity and selectivity for the human H3 receptor. researchgate.netresearchgate.net This specificity is a critical aspect of its molecular profile, ensuring that its effects are primarily mediated through the intended target.

Binding assays have been employed to quantify the affinity of Bavisant for the human histamine (B1213489) H3 receptor. These studies consistently demonstrate that Bavisant binds to the receptor with high affinity. Research has reported a pKi value of 8.27. researchgate.net Another source indicates a Ki value of 5.4 nM. drugbank.com This high binding affinity underscores the compound's potency at its molecular target.

Table 1: Bavisant Binding Affinity for Human H3 Receptor

| Parameter | Value | Reference |

|---|---|---|

| pKi | 8.27 | researchgate.net |

To confirm that Bavisant engages its target in a living system, receptor occupancy studies have been conducted in preclinical models. These studies measure the extent to which the compound binds to H3 receptors in the brain after administration. In rats, Bavisant demonstrated its ability to penetrate the blood-brain barrier and effectively occupy H3 receptors. nih.gov Following a subcutaneous administration, it achieved greater than 80% receptor occupancy in the rat striatum. nih.gov Time-course studies further illustrate the dynamics of target engagement, showing how receptor occupancy changes over time after administration. researchgate.net These preclinical data provide evidence of robust target engagement in the central nervous system. nih.gov

Table 2: Preclinical H3 Receptor Occupancy of Bavisant

| Species | Receptor Occupancy | Reference |

|---|

Affinity for Human H3 Receptor

Characterization of H3 Receptor Antagonism and Inverse Agonism

The histamine H3 receptor exhibits constitutive activity, meaning it can signal without the presence of an agonist. nih.gov Compounds that bind to this receptor can act as antagonists, which block the action of agonists like histamine, or as inverse agonists, which reduce the receptor's basal, constitutive activity. Bavisant has been characterized as both a histamine H3 receptor antagonist and an inverse agonist. medchemexpress.commedpath.com

Functional assays are used to determine a compound's ability to inhibit receptor signaling induced by an agonist. As an antagonist, Bavisant effectively blocks the signaling cascade initiated by histamine at the H3 receptor. core.ac.uk Studies have shown that Bavisant significantly increases histamine levels in the frontal cortex, an effect consistent with H3 receptor antagonism. core.ac.uk This functional antagonism prevents the normal inhibitory feedback mechanism of the H3 autoreceptor, leading to enhanced neurotransmitter release.

The inverse agonist activity of Bavisant is particularly relevant for receptors like the H3R that have high constitutive activity. biorxiv.org Inverse agonists stabilize the receptor in an inactive state, thereby reducing its baseline signaling. The evaluation of Bavisant's inverse agonist properties has been a key area of research. biorxiv.org This activity is demonstrated in cellular assays, where Bavisant, in the absence of an agonist, can produce a functional response opposite to that of an agonist, for instance by increasing cAMP levels in cells where the receptor's constitutive activity has suppressed them. biorxiv.org The degree of inverse agonism can vary depending on the specific H3 receptor isoform being studied. biorxiv.org

Functional Antagonism in In Vitro Systems

Differential Pharmacology Across H3 Receptor Isoforms

The human H3 receptor gene can produce multiple splice variants, or isoforms, which differ in the length of their third intracellular loop or C-terminal tail. patsnap.combiorxiv.org Research has begun to characterize the pharmacology of Bavisant across these different isoforms, revealing significant differences in its interaction with them. A major study pharmacologically characterized seven distinct H3R isoforms. patsnap.combiorxiv.org

The binding affinity of Bavisant was found to be similar for the longer isoforms (H3R-445, H3R-453, H3R-415, and H3R-413). biorxiv.org However, Bavisant displayed significantly lower binding affinities—by a factor of 15- to 40-fold—for the shorter isoforms H3R-373 and H3R-365. biorxiv.org These shorter isoforms also exhibit higher constitutive activity compared to the longer isoforms. biorxiv.org This differential affinity suggests that the pharmacological profile of Bavisant may be influenced by the specific complement of H3R isoforms expressed in different brain regions or cell populations. This finding highlights the complexity of H3R pharmacology and indicates that the effects of ligands like Bavisant could be isoform-dependent. biorxiv.org

Table 3: Bavisant Binding Affinity Across Human H3 Receptor Isoforms

| H3R Isoform | Binding Affinity Relative to H3R-445 | Constitutive Activity | Reference |

|---|---|---|---|

| H3R-445 (Reference) | - | Standard | biorxiv.org |

| H3R-453 | Similar | Not specified | biorxiv.org |

| H3R-415 | Similar | Not specified | biorxiv.org |

| H3R-413 | Similar | Low | biorxiv.org |

| H3R-373 | 15- to 40-fold lower | High | biorxiv.org |

| H3R-365 | 15- to 40-fold lower | High | biorxiv.org |

Binding Affinities and Functional Activity on Splice Variants

Recent pharmacological characterization of seven functionally distinct human H3R isoforms has revealed significant differences in ligand binding, particularly for inverse agonists like Bavisant. biorxiv.org The isoforms studied include the longer variants H3R-445 (the canonical reference isoform), H3R-453, H3R-415, and H3R-413, and the shorter variants H3R-373, H3R-365, and H3R-329. biorxiv.org

Studies using radioligand binding assays demonstrated that while Bavisant binds with high affinity to the H3R-445 isoform, its affinity is significantly lower for some of the shorter splice variants. biorxiv.org Specifically, Bavisant displayed a 15- to 40-fold lower binding affinity for the H3R-373 and H3R-365 isoforms compared to the H3R-445, H3R-453, H3R-415, and H3R-413 isoforms. biorxiv.org This pattern of reduced affinity for the shorter isoforms was also observed for other H3R inverse agonists such as pitolisant (B1243001) and ABT-239. biorxiv.org

In contrast, H3R agonists generally show comparable or even increased binding affinities for the shorter isoforms. biorxiv.org This divergence in binding characteristics between agonists and inverse agonists is linked to the functional activity of the receptor variants. The shorter isoforms, H3R-373 and H3R-365, exhibit higher levels of constitutive activity (agonist-independent signaling) compared to the longer isoforms. biorxiv.orgnih.gov This elevated basal activity means that inverse agonists, which stabilize the inactive state of the receptor, are less effective at binding to these constitutively active isoforms. biorxiv.org

The table below summarizes the binding affinities (pKi) of Bavisant and other reference H3R ligands across several key H3R isoforms, illustrating the observed isoform-specific differences.

Table 1: Binding Affinities (pKi) of H3R Ligands on Human H3R Isoforms This table is interactive. You can sort and filter the data.

| Ligand | Type | pKi at H3R-445 | pKi at H3R-373 | pKi at H3R-365 | Fold-change vs H3R-445 (for H3R-373) | Fold-change vs H3R-445 (for H3R-365) |

|---|---|---|---|---|---|---|

| Bavisant | Inverse Agonist | 8.2 | 6.8 | 6.9 | ~25x lower | ~20x lower |

| Pitolisant | Inverse Agonist | 8.8 | 7.2 | 7.3 | ~40x lower | ~32x lower |

| ABT-239 | Inverse Agonist | 8.6 | 7.4 | 7.3 | ~16x lower | ~20x lower |

| Clobenpropit | Inverse Agonist | 9.0 | 8.7 | 8.6 | ~2x lower | ~2.5x lower |

| Histamine | Agonist | 8.1 | 8.5 | 8.7 | ~2.5x higher | ~4x higher |

| Imetit | Agonist | 9.5 | 9.6 | 9.7 | No significant change | No significant change |

Data compiled from research findings. biorxiv.org The pKi value is the negative logarithm of the Ki (inhibition constant); a higher pKi indicates a higher binding affinity.

Implications of Isoform-Specific Interactions for H3R Ligand Design

The discovery that Bavisant and other inverse agonists interact differently with various H3R splice variants has significant implications for the future of H3R-targeted drug design. biorxiv.orgtandfonline.com The long-standing focus on the H3R-445 isoform for screening and optimization may have inadvertently overlooked the complex pharmacology across the full spectrum of H3R variants expressed in the brain. patsnap.comtandfonline.com

This knowledge opens the possibility of designing isoform-selective H3R ligands. tandfonline.com A drug that selectively targets a specific isoform, or has a defined profile of activity across multiple isoforms, could offer enhanced therapeutic efficacy and a more favorable side-effect profile compared to non-selective compounds. mdpi.com For instance, it may be possible to develop ligands that preferentially act on isoforms involved in a particular pathological process while avoiding those that mediate other physiological functions. nih.gov The structural differences, particularly in the third intracellular loop, between the isoforms could be exploited to achieve this selectivity. nih.gov Future drug discovery programs will need to consider the pharmacological profile of new compounds on a wider range of H3R isoforms to better predict their clinical effects. biorxiv.orgtandfonline.com

Preclinical Pharmacodynamics and Neurobiological Effects of Bavisant Dihydrochloride

Modulation of Neurotransmitter Systems in Animal Models

As a histamine (B1213489) H3 receptor antagonist, bavisant (B1667764) dihydrochloride's primary mode of action involves the regulation of histamine release and, consequently, the modulation of other key neurotransmitter systems in the brain. biorxiv.orgtandfonline.com The histamine H3 receptor functions as both an autoreceptor on histamine-releasing neurons and a heteroreceptor on neurons that release other neurotransmitters. tandfonline.com By blocking these receptors, bavisant can increase the release of histamine and other neurochemicals involved in arousal, cognition, and attention. nih.gov

Histamine Turnover and Release in Brain Regions

Antagonism of the H3 receptor by compounds like bavisant is expected to increase the firing rate of histaminergic neurons and enhance the release of histamine in various brain regions. nih.gov The H3 receptor acts as a presynaptic autoreceptor, and its blockade removes the inhibitory feedback on histamine synthesis and release. tandfonline.com Studies on the turnover of neuronal histamine in the brains of various mammalian species have shown that the hypothalamus has the highest rate of histamine turnover. nih.gov While direct studies measuring histamine turnover specifically with bavisant are not detailed in the provided results, the mechanism of H3 antagonism inherently points to an increase in histamine release in brain regions where H3 receptors are expressed. tandfonline.com Research has shown that histamine release is sensitive to pharmacological manipulation of H3 autoreceptors. duke.edu

Acetylcholine (B1216132) Levels in Rodent Frontal Cortex

A significant finding from preclinical studies is the ability of bavisant dihydrochloride (B599025) to increase acetylcholine levels in the frontal cortex of rats. medchemexpress.comnih.govmedchemexpress.com This effect is consistent with the role of H3 receptors as heteroreceptors on cholinergic nerve terminals. By blocking these inhibitory H3 receptors, bavisant facilitates the release of acetylcholine, a neurotransmitter crucial for cognitive processes such as learning, memory, and attention. nih.gov The elevation of acetylcholine in the prefrontal cortex is a key mechanism thought to underlie the potential pro-cognitive and attention-enhancing effects of H3 receptor antagonists. nih.govresearchgate.net

| Compound | Species | Brain Region | Effect on Acetylcholine | Reference |

| Bavisant dihydrochloride | Rat | Frontal Cortex | Increased levels | medchemexpress.comnih.govmedchemexpress.com |

Noradrenaline and Dopamine (B1211576) System Interactions

The influence of histamine H3 receptor antagonists extends to the noradrenergic and dopaminergic systems, which are critically involved in attention, motivation, and executive function. nih.gov H3 receptors are present on noradrenergic and dopaminergic neurons, where they act as heteroreceptors to inhibit the release of noradrenaline and dopamine, respectively. mdpi.com Consequently, antagonists like bavisant have the potential to increase the release of these catecholamines. nih.gov While specific data on bavisant's direct effects on noradrenaline and dopamine release are not extensively detailed, the known function of H3 receptors suggests an interactive relationship. mdpi.comfrontiersin.org The modulation of these neurotransmitter systems is a key area of interest for understanding the full pharmacological profile of bavisant. core.ac.uk

Behavioral Phenotyping in Preclinical Animal Models

The neurochemical changes induced by this compound translate into observable behavioral effects in animal models, particularly in the domains of wakefulness and attention. nih.govresearchgate.net

Wakefulness and Sleep-Wake Cycle Regulation Studies

Preclinical studies in rats have demonstrated that bavisant promotes wakefulness. nih.gov When administered during the light phase, a time when rats are typically asleep, the compound produced a significant increase in the amount of time spent awake. nih.gov This wake-promoting effect is a direct consequence of the enhanced histaminergic neurotransmission, as histamine is a key promoter of arousal in the brain. nih.gov The increased wakefulness was associated with a decrease in non-REM sleep, while REM sleep was not significantly affected. nih.gov These findings from animal models underscore the role of H3 receptor antagonism in regulating the sleep-wake cycle.

| Compound | Animal Model | Key Finding | Reference |

| Bavisant | Rat | Significant increase in time spent awake during the light sleep phase | nih.gov |

Assessment of Attentional Processes

The pro-cognitive effects of bavisant have been assessed in various preclinical models of attention and cognition. researchgate.net For instance, in a passive avoidance model in rats, a test of learning and memory, an analog of bavisant decreased the number of trials required for the animals to learn to avoid an aversive chamber, which is indicative of improved cognitive function. nih.gov The ability of H3 receptor antagonists to enhance the release of acetylcholine and other neurotransmitters in brain regions critical for executive function provides a strong rationale for their potential to improve attentional processes. nih.govresearchgate.net These preclinical findings have supported the investigation of bavisant for conditions characterized by attentional deficits. medchemexpress.comsemanticscholar.orgfrontiersin.org

Cognitive Performance in Rodent Models (e.g., Memory Tasks)

The potential of Bavisant to act as a cognitive enhancer has been explored in various preclinical rodent models. researchgate.net Antagonism of the H3 receptor is understood to increase the release of several pro-cognitive neurotransmitters, which provides a strong rationale for its evaluation in memory and learning tasks. nih.gov Studies have shown that H3R antagonists can improve performance in behavioral models such as the object recognition task. For instance, compounds with a similar mechanism of action have demonstrated robust, dose-dependent efficacy in this task, which assesses recognition memory in rodents. researchgate.net This enhancement of cognitive performance is a frequently cited potential benefit of H3R antagonists. researchgate.net

Table 1: Representative Findings of H3R Antagonists in Rodent Cognitive Models This table is representative of the class of H3R antagonists, as specific public data for Bavisant in these exact tasks is limited. It illustrates the expected effects based on its mechanism.

Exploratory Studies in Models of Impulse Control

The histaminergic system's role in regulating impulsivity suggests that H3R antagonists like Bavisant could influence impulse control. nih.gov Disorders characterized by impulsivity, such as Attention Deficit Hyperactivity Disorder (ADHD), often involve dysregulation of catecholaminergic neurotransmission, a system that is modulated by histamine heteroreceptors. researchgate.netnih.gov Preclinical models designed to assess impulsivity, such as the 5-choice serial reaction time task (5-CSRTT), are used to evaluate compounds for their potential to improve attention and reduce impulsive responding. While the broader class of H3R antagonists has been proposed to have potential in improving impulsivity, specific preclinical data detailing the effects of Bavisant in dedicated impulse control models are not extensively published in publicly accessible literature. nih.gov

Electrophysiological Correlates of H3R Antagonism in Preclinical Systems

The mechanism of Bavisant as an H3R antagonist leads to distinct electrophysiological and neurochemical changes in the brain. By blocking the presynaptic H3 autoreceptors on histamine neurons, these antagonists increase the firing rate of histaminergic neurons. nih.gov This, in turn, enhances the release of histamine. nih.gov

Furthermore, by blocking H3 heteroreceptors located on non-histaminergic neurons, Bavisant modulates the release of other critical neurotransmitters. nih.gov A key effect observed with H3R antagonists is a dose-dependent increase in acetylcholine levels in cortical regions of the rat brain. medchemexpress.comresearchgate.net Increases in norepinephrine (B1679862) and dopamine have also been noted. researchgate.net This neurochemical enhancement is believed to be the basis for the wake-promoting and pro-cognitive effects observed in behavioral studies. nih.gov Electrophysiological studies in rats have demonstrated that administration of H3R antagonists during the sleep phase leads to a significant increase in time spent awake, which is associated with a decrease in non-REM sleep duration. nih.gov

Preclinical Efficacy in Disease-Relevant Animal Models

Models of Attention Deficit Hyperactivity Disorder (ADHD)

Bavisant was developed with the potential to treat ADHD, based on the hypothesis that enhancing neurotransmitter release via H3R antagonism could improve attention and reduce hyperactivity. medkoo.comresearchgate.net Preclinical studies in rodent models of ADHD are a cornerstone of this rationale. nih.gov The potential utility of H3R antagonists in ADHD is supported by their demonstrated pro-attentional and pro-cognitive effects in various rodent models. researchgate.net In such models, these compounds are evaluated for their ability to reduce hyperactivity, a core symptom of ADHD. nih.gov While Bavisant itself progressed to clinical trials for ADHD in adults, specific data from its preclinical evaluation in animal models like the spontaneously hypertensive rat (SHR) are not detailed in the available literature. nih.govresearchgate.netnih.gov However, the progression to clinical trials implies that supportive preclinical data were generated. drugbank.com

Models of Narcolepsy and Excessive Daytime Sleepiness

The wake-promoting properties of H3R antagonists make them a subject of investigation for disorders of excessive sleepiness, such as narcolepsy. neurologylive.com The central histaminergic system is a key regulator of the sleep-wake cycle, and blocking H3 receptors robustly promotes wakefulness. nih.gov Preclinical studies using various H3R antagonists in rodent and feline models have consistently shown an increase in wakefulness and a reduction in both slow-wave and paradoxical (REM) sleep. neurologylive.com These effects are potent, with some H3R antagonists showing efficacy comparable to standard wake-promoting agents like modafinil (B37608) in animal models. neurologylive.com Bavisant's wakefulness-promoting effects were a primary target identified in its development and are a key feature of its preclinical profile. nih.govresearchgate.net

Table 2: Preclinical Effects of H3R Antagonists on Wakefulness This table summarizes general findings for H3R antagonists, as this class effect is well-established and directly relevant to Bavisant's mechanism.

Models of Alcohol Consumption and Addiction-Related Behaviors

There is a growing body of preclinical evidence suggesting that H3R antagonists can modulate alcohol-related behaviors. nih.gov Studies in alcohol-preferring rat strains have found that several H3R antagonists can significantly reduce alcohol intake and preference in two-bottle choice tests. nih.govnih.gov For example, the H3R antagonist JNJ-39220675 was shown to decrease lever presses for alcohol in an operant self-administration model and reduce alcohol consumption in alcohol-preferring rats. nih.gov These findings suggest that blocking H3 receptors may interfere with the rewarding effects of alcohol. nih.gov Bavisant itself was studied in the context of alcoholism, indicating preclinical interest in this area. nih.govdrugbank.com The mechanism is thought to involve the modulation of neurotransmitter systems in brain regions associated with reward and addiction. nih.gov

Models for Neurological Disorders (e.g., Parkinson's Disease-related sleepiness, epilepsy)

The therapeutic potential of this compound has been explored in preclinical models relevant to specific neurological disorders, primarily leveraging its properties as a histamine H3 receptor (H3R) antagonist. The focus of this preclinical work has been on its wake-promoting effects, which are relevant to conditions like the excessive daytime sleepiness (EDS) commonly associated with Parkinson's disease.

As an H3R antagonist, Bavisant has been shown to modulate neurotransmitter systems that regulate the sleep-wake cycle. nih.gov Preclinical studies in rats demonstrated that administration of Bavisant resulted in a significant increase in the time spent awake. nih.gov This wake-promoting activity is a key finding, as EDS is a prevalent and disruptive non-motor symptom in Parkinson's disease. d-nb.infoparkinsons.org.uk The mechanism is believed to involve the blockade of H3 autoreceptors, which enhances the release of histamine and other neurotransmitters like acetylcholine, promoting a state of wakefulness and cortical activation. nih.govneurologylive.com While these findings are not from a specific animal model of Parkinson's disease, the pronounced effect on wakefulness provides a strong rationale for its investigation for EDS in this patient population. parkinsons.org.uk

Regarding epilepsy, the class of H3R antagonists has been investigated for potential anticonvulsant properties. nih.govresearchgate.net Research on other H3R antagonists has shown protective effects in various preclinical seizure models, such as the maximal electroshock (MES)-induced and pentylenetetrazole (PTZ)-induced seizure tests in rodents. mdpi.comcore.ac.ukmdpi.com The proposed mechanism for this anticonvulsant activity involves the increased release of brain histamine, which is considered an endogenous anticonvulsant neurotransmitter. nih.gov However, specific preclinical studies evaluating the direct effects of this compound in animal models of epilepsy have not been detailed in the available research.

| Preclinical Model/Assay | Species | Observed Effect | Relevance |

|---|---|---|---|

| Sleep-Wake Cycle Assessment | Rat | Significant increase in time spent awake. nih.gov | Model for Excessive Daytime Sleepiness (e.g., in Parkinson's Disease). parkinsons.org.uk |

Investigation in Models of Cognitive Impairment

This compound has been evaluated in preclinical models to assess its potential as a cognitive-enhancing agent. researchgate.net The rationale stems from the role of the histamine H3 receptor in modulating the release of several neurotransmitters crucial for cognitive processes, including acetylcholine. nih.govnih.gov

In preclinical studies, Bavisant has demonstrated pro-cognitive effects. nih.gov Specifically, in a 7-trial passive avoidance model in rats, a test of learning and memory, administration of Bavisant was found to be effective. nih.gov This suggests that the compound can improve memory acquisition and retention in this behavioral paradigm.

The neurobiological underpinnings of these pro-cognitive effects have also been investigated. It was found that Bavisant administration increased levels of acetylcholine in the frontal cortex of freely moving rats. nih.gov The cholinergic system plays a vital role in cognitive functions such as attention, learning, and memory. nih.gov Therefore, the ability of Bavisant to enhance cortical acetylcholine release provides a direct neurochemical mechanism for its observed cognitive-enhancing properties. nih.gov This aligns with the broader understanding that H3R antagonists can improve cognitive performance by disinhibiting the release of key neurotransmitters in brain regions associated with cognition. clockss.orgnih.gov

Preclinical Pharmacokinetics and in Vivo Disposition of Bavisant Dihydrochloride

Absorption and Bioavailability in Non-Human Species

Studies in preclinical models have shown that Bavisant (B1667764) is rapidly absorbed following oral administration. In both rats and dogs, peak plasma concentrations (Tmax) were reached within one hour. targetmol.com Another study noted that after single oral doses, peak concentrations were observed between 0.5 and 4 hours. nih.gov

The oral bioavailability of Bavisant has been determined in multiple species. In rats, the bioavailability was found to be 50%, while in dogs, it was 30%. targetmol.com The mean elimination half-life (t1/2) has been reported to range from 0.4 to 1.1 hours in rats and dogs targetmol.com, while a separate publication reported a longer mean half-life of 13.9 to 22.1 hours in preclinical species. nih.gov

Table 1: Oral Absorption and Bioavailability of Bavisant in Preclinical Species Data compiled from scientific literature.

| Species | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) |

|---|---|---|

| Rat | 50 targetmol.com | ~1 hour targetmol.com |

| Dog | 30 targetmol.com | ~1 hour targetmol.com |

Distribution and Brain Penetration in Preclinical Models

Bavisant is characterized as an orally active and brain-penetrating compound. medchemexpress.commedchemexpress.combioscience.co.ukmedpath.com Preclinical studies have consistently demonstrated its ability to cross the blood-brain barrier and engage with its target in the central nervous system. nih.gov

The ability of Bavisant to penetrate the central nervous system is a key feature of its preclinical profile. nih.govmedpath.com In vivo studies in rats confirmed that after systemic administration, Bavisant effectively crosses the blood-brain barrier and occupies histamine (B1213489) H3 receptors. nih.gov This penetration is essential for its pharmacological activity, which includes increasing acetylcholine (B1216132) levels in the rat frontal cortex. medchemexpress.commedchemexpress.com The blood-brain barrier is a highly selective barrier that typically restricts the passage of many compounds, indicating that Bavisant possesses the necessary physicochemical properties or utilizes transport mechanisms to enter the brain. medtechbcn.com

Investigations into the distribution of Bavisant have included measurements of its concentrations in both brain tissue and plasma. In rat studies, administration of the compound led to high concentrations in the brain. nih.gov While specific brain/plasma concentration ratios from published studies are not detailed, the data confirms significant brain exposure. For instance, after a 10 mg/kg subcutaneous dose in rats, Bavisant achieved greater than 80% histamine H3 receptor occupancy, which corresponded to a maximum plasma concentration (Cmax) of 1933 ng/mL. nih.gov This demonstrates that pharmacologically relevant concentrations are achieved in the brain following systemic administration. nih.gov

Table 2: Brain Receptor Occupancy and Corresponding Plasma Concentration in Rats Data from a study on histamine H3 receptor antagonists.

| Species | Dose and Route | Plasma Concentration (Cmax) | H3 Receptor Occupancy in Brain |

|---|---|---|---|

| Rat | 10 mg/kg SC | 1933 ng/mL nih.gov | >80% nih.gov |

Blood-Brain Barrier Permeability Studies

Metabolism and Excretion Pathways in Animal Models

The metabolic breakdown of Bavisant has been studied in vitro using liver microsomes from rats and dogs. targetmol.com These investigations revealed significant differences between species. In rat models, metabolic pathways included both S- and N-oxidation. targetmol.com In contrast, only N-oxidized metabolites were identified in dogs. targetmol.com Furthermore, gender-specific differences in the pharmacokinetics of Bavisant were observed in rats, a difference that was not present in dogs. targetmol.com

Dose-Exposure Relationships in Preclinical Species

The relationship between the administered dose of Bavisant and the resulting systemic exposure has been characterized in preclinical studies. The findings indicate a dose-proportional pharmacokinetic profile over certain dose ranges. nih.gov Specifically, the maximum plasma concentration (Cmax) was found to increase in a dose-proportional manner over a range of 100 to 400 mg. nih.gov Similarly, the area under the concentration-time curve (AUC), a measure of total drug exposure, was dose-proportional in the 10 to 30 mg range and also in the 100 to 400 mg dose range. nih.gov

Table 3: Dose-Exposure Proportionality for Bavisant Summary of findings from preclinical pharmacokinetic studies.

| Pharmacokinetic Parameter | Dose Range | Relationship to Dose |

|---|---|---|

| Cmax | 100 - 400 mg | Proportional nih.gov |

| AUC | 10 - 30 mg | Proportional nih.gov |

| 100 - 400 mg | Proportional nih.gov |

Medicinal Chemistry and Structure Activity Relationships Sar of Bavisant Dihydrochloride Analogs

Design and Synthesis Strategies for Phenyl(piperazin-1-yl)methanone H3R Antagonists

The core structure of Bavisant (B1667764) belongs to the phenyl(piperazin-1-yl)methanone class of compounds. The synthesis of these H3R antagonists generally follows strategic routes designed for modular assembly, allowing for systematic exploration of the chemical space around the central scaffold. One common synthetic pathway begins with the coupling of a substituted benzoic acid with a protected piperazine (B1678402), such as tert-butyl piperazine-1-carboxylate. nih.gov For instance, 4-formylbenzoic acid can be reacted with tert-butyl piperazine-1-carboxylate to form an intermediate benzamide (B126). nih.gov This intermediate then undergoes a reductive amination reaction with a desired amine to introduce diversity at one end of the molecule. The final step involves the removal of the protecting group from the piperazine, followed by another reductive amination to append the final substituent, yielding the target phenyl(piperazin-1-yl)methanone derivatives. nih.gov An alternative route involves the direct coupling of a substituted benzoic acid with a pre-functionalized piperazine using standard amide bond-forming reagents. nih.gov These synthetic strategies are efficient and versatile, enabling the generation of a large library of analogs for SAR studies.

The primary goal in the design of H3R antagonists is to achieve high affinity for the target receptor while maintaining selectivity over other related receptors. For the phenyl(piperazin-1-yl)methanone series, optimization efforts focused on manipulating the physicochemical properties of the ligands. nih.gov Researchers systematically explored the impact of various substituents on the core scaffold.

Key areas of modification included the substituent on the piperazine nitrogen and the group attached to the benzylamine (B48309) moiety. nih.gov Initial efforts focused on identifying the smallest, most polar groups that still conferred sufficient H3R affinity. nih.gov For example, installing larger, more lipophilic substituents on the benzylamine was found to improve H3R affinity; however, the focus remained on balancing potency with other desirable drug-like properties. nih.gov The basicity of the piperazine nitrogen was identified as a critical parameter influencing ligand binding. nih.gov Modifications aimed at modulating the pKa of this nitrogen, such as the introduction of small cycloalkyl groups (e.g., cyclopropyl (B3062369), cyclobutyl) in place of an isopropyl group, were explored. This led to the generation of compounds with high affinity for the human H3 receptor, often in the sub-100 nM range. nih.gov

For H3R antagonists intended for central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is paramount. medchemexpress.commedchemexpress.commedchemexpress.com Strategies to enhance brain penetration involve a delicate balance of properties, including lipophilicity, polar surface area (PSA), and susceptibility to efflux transporters like P-glycoprotein (P-gp).

Optimization of Ligand Properties for H3R Affinity and Selectivity

Key Structural Motifs Contributing to H3R Antagonism

The antagonistic activity of the phenyl(piperazin-1-yl)methanone series at the H3 receptor is attributed to a well-defined pharmacophore. This pharmacophore generally consists of three key components:

A Basic Amine Center: A protonatable nitrogen, typically within a piperazine ring, is a conserved feature among most non-imidazole H3R antagonists. This basic center is believed to engage in a crucial ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor. The basicity of this amine is a key determinant of affinity. nih.gov

A Central Aromatic Core: A central phenylmethanone unit serves as a rigid scaffold, properly orienting the other functional groups for optimal interaction with the receptor binding pocket.

A Lipophilic/Polar Moiety: A third region, often containing another aromatic ring or a polar group connected via a linker, explores a more lipophilic or polar pocket within the receptor. In the case of Bavisant analogs, this is represented by the substituted benzylamine portion of the molecule. nih.gov Modifications in this region significantly influence affinity, selectivity, and pharmacokinetic properties.

SAR Studies Leading to Bavisant Dihydrochloride (B599025) Development

The discovery of Bavisant was the culmination of extensive structure-activity relationship studies. These studies systematically evaluated how structural changes in the phenyl(piperazin-1-yl)methanone scaffold affected the pharmacological profile of the compounds.

Researchers synthesized and profiled a wide array of analogs to map the SAR of the phenyl(piperazin-1-yl)methanone series. Modifications were made to both the piperazine substituent and the terminal amine group. The goal was to optimize H3R affinity while improving pharmacokinetic properties to reduce tissue retention and in vivo half-life. nih.gov

For example, starting with an isopropyl group on the piperazine nitrogen, analogs with cyclopropyl and cyclobutyl groups were prepared. nih.gov These changes, intended to modulate the basicity of the piperazine nitrogen, resulted in compounds that retained high H3R affinity. nih.gov Similarly, modifications at the other end of the molecule, such as the introduction of morpholine (B109124) or 4-fluoropiperidine (B2509456) moieties, also yielded high-affinity antagonists. nih.gov This systematic approach demonstrated that improved human pharmacokinetic profiles could be achieved by carefully tuning the physical properties of these ligands. nih.gov The optimization of these ligands ultimately led to the identification of Bavisant as a clinical development candidate. nih.gov

Table 1: Human H3 Receptor Binding Affinities of Phenyl(piperazin-1-yl)methanone Analogs

| Compound | R Group on Piperazine | Terminal Amine Moiety | Human H3R Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| 11a | Isopropyl | Pyrrolidine (B122466) | 25 | nih.gov |

| 11b | Isopropyl | Azepane | 7.9 | nih.gov |

| 11c | Isopropyl | Piperidine (B6355638) | 12 | nih.gov |

| 11d | Isopropyl | 4,4-Difluoropiperidine | 9.8 | nih.gov |

| 11h | Isopropyl | Morpholine | 5.1 | nih.gov |

| 11i | Cyclopropyl | Morpholine | 3.5 | nih.gov |

| 11j (Bavisant) | Cyclopropyl | (4-morpholinomethyl)phenyl | 5.4 | nih.gov |

| 11k | Isopropyl | 4-Fluoropiperidine | 4.5 | nih.gov |

| 11l | Cyclobutyl | Morpholine | 3.7 | nih.gov |

| 11m | Cyclobutyl | 4-Fluoropiperidine | 2.1 | nih.gov |

The optimization strategy involved a multi-parameter approach, considering not only H3R affinity but also physicochemical properties like lipophilicity and basicity. nih.gov By preparing and profiling compounds like the morpholine derivatives (11h-11j) and 4-fluoropiperidine derivatives (11k-11m), the team was able to identify structural modifications that led to improved pharmacokinetic profiles without sacrificing potency. nih.gov This iterative process of design, synthesis, and testing was crucial in refining the lead structures and ultimately led to the discovery of Bavisant, a compound with an optimal balance of potency, selectivity, and pharmacokinetics for clinical investigation. nih.gov

Impact of Substituent Modifications on Pharmacological Profile

Comparative Analysis with Other H3R Antagonists/Inverse Agonists in Research

The landscape of histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists is characterized by significant structural diversity, spanning from classical imidazole-containing compounds to a wide array of non-imidazole scaffolds. A comparative analysis of Bavisant dihydrochloride with other agents in this class reveals key insights into the structure-activity relationships (SAR) that govern potency, selectivity, and pharmacokinetic properties.

Structural Comparisons and Pharmacophore Models

Pharmacophore models for H3R antagonists/inverse agonists have been instrumental in the design and discovery of new chemical entities. These models generally highlight several key structural features essential for high-affinity binding. biorxiv.orgfrontiersin.org A widely accepted pharmacophore model for non-imidazole H3R antagonists comprises three main components: a basic amine moiety, a central lipophilic core, and a flexible linker connecting them. researchgate.netnih.gov Often, a fourth "diversity region" is included, which can accommodate various functionalities to modulate properties like selectivity and metabolism. researchgate.net

A common pharmacophore model for H3R antagonists includes:

A basic amine center: This is typically a piperidine, pyrrolidine, or piperazine ring, which is believed to interact with a conserved aspartic acid residue (Asp114) in the third transmembrane domain (TM3) of the H3 receptor. nih.gov

A central aromatic or lipophilic scaffold: This core structure occupies a hydrophobic pocket within the receptor binding site.

A linker: Often an ether or alkyl chain of optimal length, providing the correct spatial orientation between the basic amine and the lipophilic core.

A diversity region: This part of the molecule can vary significantly and often contains additional polar or lipophilic groups that can form secondary interactions with the receptor, influencing affinity and selectivity. researchgate.net

When compared to other non-imidazole H3R inverse agonists, this compound fits this general pharmacophore model. For instance, compounds like Pitolisant (B1243001) , ABT-239 , and PF-3654746 also feature a basic nitrogen-containing ring and a lipophilic portion connected by a linker. However, the specific nature of these components varies significantly, leading to differences in their pharmacological profiles. Pitolisant incorporates a piperidine ring connected via a propyloxy linker to a chlorophenyl group. researchgate.net ABT-239 features a pyrrolidine ring and a more complex biaryl ether core.

The table below presents a comparison of binding affinities for this compound and other selected H3R inverse agonists, illustrating the impact of their structural differences on receptor affinity.

| Compound | Chemical Class | Basic Moiety | hH3R pKi | hH3R Ki (nM) | Reference |

| This compound | Benzamide | Cyclopropylpiperazine | 8.27 | - | medchemexpress.com |

| Pitolisant | Piperidine ether | Piperidine | - | - | |

| ABT-239 | Biaryl ether | Pyrrolidine | - | - | |

| PF-3654746 | - | - | - | - | |

| Clobenpropit | Imidazole (B134444) | Imidazole | - | - | biorxiv.org |

| Thioperamide (B1682323) | Imidazole | Imidazole | - | - | biorxiv.org |

Binding affinity data can vary based on the specific assay conditions and cell lines used. A study using a NanoBRET-based H3R biosensor provided the following comparative data. nih.gov

| Ligand | pKi (H3R Biosensor) | pEC50 (Inverse Agonism) | Intrinsic Activity (IA vs. Pitolisant) |

| Bavisant | 8.76 | 8.87 | -0.77 (Partial) |

| Pitolisant | 8.29 | 7.57 | -1.00 (Full) |

| ABT-239 | 9.17 | 8.87 | -0.96 (Full) |

| PF-3654746 | 8.95 | 8.27 | -0.92 (Full) |

This data indicates that while all are potent H3R ligands, Bavisant acts as a partial inverse agonist in this system, whereas ABT-239 and PF-3654746 behave as full inverse agonists, similar to Pitolisant. nih.gov

Distinctive Features of this compound’s Chemical Architecture

The chemical structure of this compound, (4-cyclopropylpiperazin-1-yl)(4-(morpholinomethyl)phenyl)methanone dihydrochloride, possesses several features that distinguish it from other H3R antagonists. nih.gov

Non-Imidazole Benzamide Core: Bavisant belongs to the class of non-imidazole H3R antagonists, which were developed to avoid potential off-target effects associated with the imidazole ring, such as inhibition of cytochrome P450 enzymes. frontiersin.org Specifically, it is a benzamide derivative, where the central phenyl ring is substituted with a ketone and a morpholinomethyl group.

Cyclopropylpiperazine Moiety: A key and distinctive feature of Bavisant is the N-cyclopropyl substituent on the piperazine ring. Structure-activity relationship studies on this class of compounds revealed that replacing a previously used isopropyl group with a cyclopropyl moiety was a critical modification. This substitution was found to reduce the pKa of the piperazine ring. This fine-tuning of physicochemical properties was aimed at optimizing the pharmacokinetic profile of the compound.

Piperazine vs. Piperidine Core and Selectivity: Bavisant incorporates a piperazine ring as its primary basic center. Comparative studies of H3R ligands have shown that the choice between a piperazine and a piperidine core can significantly impact selectivity. For instance, some piperidine-based H3R antagonists have been found to exhibit high affinity for sigma-1 (σ1) receptors, resulting in dual-target ligands. In contrast, structurally related piperazine derivatives often show high selectivity for the H3R over sigma receptors. This suggests that the piperazine core in Bavisant contributes to its high selectivity as an H3R antagonist.

The combination of the benzamide core, the strategically important cyclopropylpiperazine, and the morpholinomethyl "diversity" element results in a molecule with high affinity and selectivity for the H3 receptor. A study comparing Bavisant with a structurally related compound where the cyclopropyl group was replaced by an isopropyl group showed that Bavisant had a more favorable pharmacokinetic profile.

Synthetic Methodologies and Chemical Process Research for Bavisant Dihydrochloride

Development of Scalable Synthetic Routes for Research Quantities

The synthesis of Bavisant (B1667764) and its analogues for research and preclinical studies required the development of scalable synthetic routes. One such larger-scale synthesis was developed to produce compound 11h (a close analog and precursor in the discovery process of Bavisant) for first-in-human enabling studies. nih.gov A primary route for synthesizing the phenyl(piperazin-1-yl)methanone core of Bavisant and related compounds starts from 4-formylbenzoic acid (6). nih.gov

Two general routes have been outlined for the synthesis of compounds in this class, designated as compounds 11 . nih.gov These routes are designed to be efficient for producing research quantities.

Route A: This pathway involves an initial coupling of 4-formylbenzoic acid (6) with tert-butyl piperazine-1-carboxylate to form intermediate 7 . This intermediate then undergoes a condensation reaction with an appropriate amine to yield the protected precursor 8 . The final step involves the removal of the tert-butylcarbonyl (Boc) protecting group, followed by a reductive amination to furnish the final compound 11 . nih.gov

Route B: A more direct approach involves reacting 4-formylbenzoic acid (6) with a pre-substituted piperazine (B1678402) to directly form the aldehyde intermediate 9 . This intermediate is then converted to the desired final product 11 via reductive amination. nih.gov

For the specific synthesis of Bavisant (11j ), which was identified as a promising development candidate, a scalable route was crucial. The bis-HCl salt of Bavisant was found to be a nonhygroscopic crystalline solid, a favorable property for further development. nih.gov

Table 1: Key Intermediates in Bavisant Synthesis Click on the headers to sort the table.

| Compound Number | Chemical Name | Role in Synthesis |

|---|---|---|

| 6 | 4-formylbenzoic acid | Starting material |

| 7 | tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate | Intermediate in Route A |

| 8 | Protected piperazine derivative | Intermediate in Route A |

| 9 | 4-(4-(substituted)piperazin-1-yl)benzaldehyde | Intermediate in Route B |

| 11 | Phenyl(piperazin-1-yl)methanone series | General structure for final products |

| 11j | Bavisant | Final Product/Development Candidate |

Investigation of Alternative Synthetic Pathways

The investigation of alternative synthetic pathways is a standard part of chemical process research, aiming to improve efficiency, reduce costs, and access novel analogues. For the phenyl(piperazin-1-yl)methanone series, including Bavisant, two primary synthetic strategies were explored, as depicted in Scheme 1 of the source literature. nih.gov

Pathway 1 (Protecting Group Strategy): This route utilizes tert-butyl piperazine-1-carboxylate as a key building block. The Boc protecting group allows for controlled reactions at the piperazine nitrogen atoms. The synthesis proceeds by first forming the amide bond with 4-formylbenzoic acid , followed by functionalization of the benzaldehyde, and finally deprotection and functionalization of the second piperazine nitrogen. nih.gov

Pathway 2 (Direct Functionalization): This alternative pathway begins with a piperazine that is already substituted at one of the nitrogen atoms (installing the R1 group). This substituted piperazine is then reacted with 4-formylbenzoic acid to form an aldehyde intermediate (9 ), which is subsequently converted to the final product. This route avoids the protection and deprotection steps of Pathway 1, potentially offering a more streamlined process. nih.gov

Research into Crystalline and Amorphous Forms for Enhanced Properties

The solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physical and chemical properties, including stability, solubility, and bioavailability. nih.gov For Bavisant, research has led to the identification of its dihydrochloride (B599025) salt as a nonhygroscopic crystalline solid. nih.gov A dihydrochloride monohydrate form has also been noted. medpath.comclinisciences.com

The existence of different solid-state forms, such as crystalline polymorphs and amorphous solids, is a critical area of investigation. nih.gov

Crystalline Forms: These are characterized by a highly ordered, three-dimensional arrangement of molecules. Crystalline materials are generally more thermodynamically stable than their amorphous counterparts. nih.gov The development of a stable, nonhygroscopic crystalline form like Bavisant dihydrochloride is often a primary goal in pharmaceutical development, as it ensures consistent physical properties and a longer shelf-life. nih.gov

Amorphous Forms: Amorphous solids lack the long-range order of crystalline materials. This disordered state can lead to higher solubility and dissolution rates, which may enhance bioavailability. nih.govgoogle.com However, amorphous forms are thermodynamically unstable and can be prone to recrystallization over time. nih.gov Research into co-amorphous systems, where the API is stabilized by an excipient, is one strategy to harness the benefits of the amorphous state while improving stability. biocrick.com

The transformation of a compound into a hydrochloride salt can sometimes lead to multiple polymorphic forms, which may exhibit undesirable properties like low stability and high hygroscopicity. tandfonline.com The fact that Bavisant was developed as a nonhygroscopic crystalline bis-HCl salt indicates successful navigation of these potential challenges. nih.gov

Identifying and characterizing the different solid-state forms of a compound is essential for selecting the optimal form for development. A suite of analytical techniques is typically employed for this purpose. mdpi.comnih.gov

Powder X-ray Diffraction (PXRD): This is the primary technique for distinguishing between different crystalline forms (polymorphs) and identifying amorphous material. Each crystalline form produces a unique diffraction pattern based on its crystal lattice structure, while amorphous materials produce a broad halo with no sharp peaks. google.commdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions (for amorphous materials), and solid-solid phase transitions, providing thermodynamic information about the different forms. google.comnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is particularly useful for identifying solvated or hydrated forms by detecting weight loss at specific temperatures corresponding to the boiling point of the solvent or water. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can differentiate between polymorphs by detecting subtle differences in the vibrational modes of chemical bonds that arise from different molecular conformations and intermolecular interactions (like hydrogen bonding) in the crystal lattice. google.comnih.gov

Scanning Electron Microscope (SEM): SEM provides high-resolution images of the sample's surface, revealing the morphology (shape and size) of the crystals, which can differ between polymorphs. nih.gov

Table 2: Techniques for Solid-State Characterization Click on the headers to sort the table.

| Technique | Information Provided | Application in Polymorph Screening |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystal structure fingerprint, degree of crystallinity | Distinguishes between different polymorphs and amorphous form. mdpi.com |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition, phase transitions | Determines thermodynamic properties and stability relationships. google.com |

| Thermogravimetric Analysis (TGA) | Weight loss upon heating | Identifies solvates and hydrates. nih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Molecular vibrational modes, intermolecular interactions | Differentiates forms based on bonding environments. google.com |

| Scanning Electron Microscope (SEM) | Crystal habit, particle size, and morphology | Visualizes the physical appearance of different solid forms. nih.gov |

The stability of a research compound is paramount, and it is directly influenced by its solid-state properties. Amorphous materials, despite potential solubility advantages, are thermodynamically unstable and tend to convert to a more stable crystalline form over time, which can alter the compound's performance. nih.gov

Key factors related to solid-state properties and stability include:

Thermodynamic Stability: Crystalline forms exist at a lower energy state compared to amorphous forms, making them less likely to change form during storage. nih.gov The identification of the most stable crystalline polymorph is a critical goal to ensure product consistency and a reliable shelf life.

Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the air. Highly hygroscopic compounds can be difficult to handle and formulate, and the absorption of water can lead to chemical degradation or trigger a change in the crystalline form. tandfonline.com The development of Bavisant as a nonhygroscopic crystalline dihydrochloride salt is a significant achievement, as it circumvents these stability issues. nih.gov

Chemical Stability: Different polymorphs can exhibit different susceptibilities to solid-state chemical degradation due to variations in their crystal packing and the exposure of reactive functional groups.

By identifying a stable, nonhygroscopic crystalline form, researchers ensure that the compound used in preclinical and clinical studies is consistent, pure, and has a predictable stability profile, which is essential for obtaining reliable research data. nih.gov

Contextual Role of Bavisant Dihydrochloride in H3r Drug Discovery

Contributions to the Understanding of H3R as a Therapeutic Target

The development of Bavisant (B1667764) has significantly contributed to the validation of the H3 receptor as a plausible therapeutic target. H3 receptors are G-protein coupled receptors that function as presynaptic autoreceptors, inhibiting the synthesis and release of histamine (B1213489) in the brain. tandfonline.commdpi.comnih.gov They also act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132), norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506). nih.govnih.govresearchgate.net

By blocking these receptors, H3R antagonists like Bavisant disinhibit the release of histamine and other neurotransmitters, leading to enhanced wakefulness and cognitive function. nih.govnih.gov The investigation of Bavisant for treating attention-deficit hyperactivity disorder (ADHD) and excessive daytime sleepiness (EDS) in patients with Parkinson's disease was a practical exploration of this therapeutic hypothesis. nih.govnih.govparkinsons.org.uk Preclinical studies confirmed this mechanism, showing that Bavisant increases levels of acetylcholine in the rat frontal cortex. medchemexpress.commedchemexpress.com

Although a clinical study in adults with ADHD did not achieve its primary efficacy endpoint, it did reveal a trend toward improvement, providing valuable data on the effects of selective H3R antagonism in humans. nih.govnih.govscienceopen.com These studies helped solidify the concept that targeting H3R is a viable strategy for promoting wakefulness and potentially treating cognitive symptoms, thereby encouraging further research into this class of compounds for various neurological and psychiatric conditions. nih.govnih.gov

Lessons Learned from its Preclinical Development for H3R Ligand Design

The preclinical profile of Bavisant offered important lessons for the design of future H3R ligands intended for CNS applications. As a potent, brain-penetrating, and highly selective non-imidazole antagonist, it served as a successful case study in overcoming the limitations of earlier imidazole-containing compounds, which often had issues with metabolic stability or off-target effects. medchemexpress.commedchemexpress.comtandfonline.com

Key learnings from its development include:

Achieving Selectivity: The high selectivity of Bavisant for the H3 receptor demonstrated that it is possible to design ligands that minimize interactions with other histamine receptor subtypes and other CNS targets, which is a critical step in creating a favorable therapeutic profile. medkoo.comnih.gov

CNS Penetration: Bavisant's ability to be orally active and penetrate the blood-brain barrier is a fundamental requirement for any drug targeting central H3 receptors. medchemexpress.commedchemexpress.com Its chemical structure provided a useful scaffold for medicinal chemists aiming to optimize CNS exposure.

In Vivo Target Engagement: Preclinical pharmacology, such as the observed increase in cortical acetylcholine, confirmed that the compound engaged its target in a physiologically meaningful way. medchemexpress.commedchemexpress.com This validation of in vivo activity is a crucial step in the translation from bench to clinic.

Influence on Subsequent H3R Antagonist Research

The trajectory of Bavisant's development has had a notable influence on the broader field of H3R antagonist research. Its discontinuation for ADHD following a Phase II trial highlighted the significant difficulty in translating the procognitive and wake-promoting effects observed in preclinical models into clinical efficacy for complex psychiatric disorders. springer.comnih.govnih.gov This outcome, along with similar results for other H3R antagonists like PF-03654746, prompted a re-evaluation of the optimal clinical indications for this drug class. nih.gov

Consequently, research focus shifted towards conditions more directly linked to wakefulness, such as narcolepsy and EDS associated with other conditions like Parkinson's disease, for which Bavisant was later investigated. nih.govparkinsons.org.uk The ultimate success and approval of another H3R antagonist, Pitolisant (B1243001), for narcolepsy further underscored that the choice of clinical indication is paramount. nih.govmdpi.com

Strategic Research Considerations for Future H3R Modulators

The collective experience from the Bavisant program and other H3R antagonist clinical trials has shaped strategic thinking for the development of future H3R-targeting drugs.

Future Directions and Unanswered Questions in Bavisant Dihydrochloride Research

Exploration of Novel Preclinical Indications for H3R Antagonism

The therapeutic potential of histamine (B1213489) H3 receptor (H3R) antagonists extends beyond their initial focus. Preclinical studies have paved the way for investigating these compounds in a variety of conditions. The ability of H3R antagonists to modulate the release of several key neurotransmitters—including acetylcholine (B1216132), dopamine (B1211576), and norepinephrine (B1679862)—underpins their potential efficacy in a range of central nervous system (CNS) disorders. dovepress.comnih.gov

Future research will likely focus on a broader range of preclinical indications, including:

Neurodegenerative Diseases: Beyond Alzheimer's disease, the role of H3R antagonists in other neurodegenerative conditions like Parkinson's disease is an area of growing interest. nih.govmdpi.com Studies have shown that H3R antagonists can ameliorate memory deficits in animal models of Parkinson's. nih.gov

Neurodevelopmental Disorders: The potential of H3R antagonists in treating conditions like attention-deficit hyperactivity disorder (ADHD) and autism spectrum disorder has been suggested by preclinical findings. mdpi.comsemanticscholar.org Bavisant (B1667764) itself has been investigated for ADHD. medchemexpress.commedkoo.comresearchgate.net

Pain Management: The localization of H3Rs in brain regions associated with nociception suggests a role for H3R antagonists in the treatment of both nociceptive and neuropathic pain. jst.go.jpacs.org

Sleep Disorders: The wake-promoting effects of H3R antagonists have been demonstrated in animal models of narcolepsy, indicating their potential for treating sleep-wake cycle disorders. nih.govnih.gov

The following table summarizes some of the preclinical indications for H3R antagonists and the supporting rationale.

| Preclinical Indication | Rationale for H3R Antagonism | Key Neurotransmitters Modulated | Supporting Evidence |

| Cognitive Deficits | Enhances neurotransmitter release involved in learning and memory. | Acetylcholine, Histamine | Improvement in memory tasks in various animal models. dovepress.comfrontiersin.org |

| Schizophrenia | Modulates dopamine release and improves cognitive symptoms. | Dopamine, Histamine | Positive effects on prepulse inhibition deficits in rodent models. frontiersin.org |

| Epilepsy | Reduces seizure activity. | Histamine | Anticonvulsant effects in models of photo-induced epilepsy. jst.go.jpmdpi.com |

| Obesity | Regulates food intake and energy expenditure. | Histamine | Potential modulation of hypothalamic circuits controlling appetite. jst.go.jp |

| Neuropathic Pain | Modulates pain signaling pathways in the CNS. | Various | Attenuation of pain behaviors in preclinical models. jst.go.jp |

Advanced Pharmacological Profiling in Complex In Vitro and Ex Vivo Systems

To better predict clinical outcomes, future research on Bavisant Dihydrochloride (B599025) will necessitate the use of more sophisticated preclinical models. Traditional in vitro and in vivo systems, while valuable, may not fully recapitulate the complexity of human neurological diseases. mdpi.com

Complex In Vitro Models:

3D Cell Cultures and Organoids: These models, which include spheroids and brain organoids, offer a more physiologically relevant environment by mimicking the three-dimensional structure and cell-cell interactions of native brain tissue. frontiersin.org They can provide more accurate insights into a compound's efficacy and potential toxicity. mdpi.comfrontiersin.org

Microfluidic "Organ-on-a-Chip" Platforms: These devices can simulate the dynamic microenvironment of the brain, allowing for the study of drug transport across the blood-brain barrier and the compound's effects on interconnected neural circuits. mdpi.comfrontiersin.org

Quantitative Systems Pharmacology (QSP) Models: Integrating in vitro data with computational models can help to deconvolute the complex mechanisms of drug action and predict in vivo responses. plos.org

Ex Vivo Systems:

Brain Slice Preparations: Using live brain tissue slices allows for the study of a compound's effects on synaptic transmission and neuronal network activity in a more intact system than dissociated cell cultures. nih.gov

Receptor Occupancy Assays: These ex vivo binding studies are crucial for correlating the dose of a drug with its target engagement in the brain, providing a better understanding of the dose-response relationship for pharmacological effects. nih.gov

Functional Electrophysiological Platforms: Systems using Xenopus oocytes to express histamine receptors allow for the direct measurement of ion flow and functional activity upon ligand binding, providing a robust method for characterizing novel compounds. mdpi.com

High-Throughput Screening and Computational Approaches for Analog Discovery

The search for new and improved H3R antagonists will be accelerated by modern drug discovery techniques. High-throughput screening (HTS) and computational methods are powerful tools for identifying novel chemical entities with desired pharmacological properties.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. mdpi.com The development of reliable HTS assays, such as cAMP response element (CRE) luciferase reporter assays, is essential for identifying new H3R agonists and antagonists. mdpi.com Virtual fragment screening (VFS) has also emerged as a promising method for identifying smaller, fragment-like molecules that can serve as starting points for drug design. acs.org

Computational Approaches:

Homology Modeling: In the absence of a crystal structure for the H3 receptor, homology modeling based on related G-protein coupled receptors (GPCRs) is a critical tool for understanding the ligand-binding site and designing new ligands. mdpi.complos.org

Virtual Screening: This computational technique involves docking large libraries of virtual compounds into a 3D model of the target receptor to predict their binding affinity and identify potential hits. nih.govplos.orgacs.org

Ligand-Based Drug Design: This approach uses the structural information of known active ligands to identify new compounds with similar properties. mdpi.complos.org

The following table outlines various computational and screening approaches for H3R ligand discovery.

| Approach | Description | Application in H3R Research |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for activity at a target. | Identification of novel H3R antagonists from chemical libraries. acs.org |

| Virtual Fragment Screening (VFS) | In silico screening for small, fragment-like active molecules. | Discovery of new chemical scaffolds for H3R ligand development. acs.org |

| Homology Modeling | Creating a 3D model of a protein based on the structure of a related protein. | Building models of the H3R to understand ligand interactions. plos.orgplos.org |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a receptor. | Ranking potential ligands based on their predicted binding affinity to H3R. nih.gov |

Investigation of Synergistic Effects with Other Neuroactive Compounds in Preclinical Models

Complex CNS disorders often involve multiple neurotransmitter systems. Therefore, combining H3R antagonists like Bavisant Dihydrochloride with other neuroactive compounds could offer a synergistic therapeutic approach. nih.gov

Combination with Acetylcholinesterase Inhibitors: Given that H3R antagonists can increase acetylcholine release, combining them with acetylcholinesterase inhibitors (drugs that prevent the breakdown of acetylcholine) could provide enhanced pro-cognitive effects in conditions like Alzheimer's disease. nih.govresearchgate.net

Interaction with Dopaminergic Drugs: The interplay between the histaminergic and dopaminergic systems is well-documented. nih.gov Investigating the co-administration of H3R antagonists with dopamine receptor modulators could be beneficial for treating disorders like schizophrenia and Parkinson's disease. ceu.es For example, H3R antagonists have been shown to potentiate the effects of haloperidol, an antipsychotic drug. ceu.es

Synergy with Serotonergic Agents: Some research has explored the development of dual-acting compounds that target both H3 receptors and serotonin (B10506) transporters (SERT), which could be advantageous for treating depression and cognitive deficits. nih.gov

Multi-Target Ligands: A growing area of research is the design of single molecules that can act on multiple targets simultaneously. nih.gov For instance, ligands with affinity for both H3 and sigma-1 receptors have shown promise in preclinical models of pain. acs.org

Methodological Advancements for H3R Research and Ligand Characterization

Continued progress in understanding the H3 receptor and developing new ligands depends on the advancement of research methodologies.

Development of Novel Radioligands: The creation of more selective and high-affinity radioligands is crucial for accurately characterizing H3 receptors in both in vitro and in vivo studies, including positron emission tomography (PET) imaging. nih.gov

Conformational Biosensors: The development of tools like bioluminescence resonance energy transfer (BRET)-based biosensors allows for the real-time monitoring of ligand-induced conformational changes in the H3 receptor, providing a more nuanced understanding of ligand efficacy and potency. acs.org

Advanced In Vivo Models: The use of genetically modified animal models, such as orexin-knockout mice for narcolepsy research, provides more specific platforms to test the efficacy of H3R antagonists. nih.gov

X-ray Crystallography: Although challenging for GPCRs, obtaining a high-resolution crystal structure of the H3 receptor would be a major breakthrough, enabling more precise structure-based drug design. plos.org

Q & A

Q. What is the primary mechanism of action of Bavisant dihydrochloride in modulating histamine receptors, and what experimental approaches are used to validate its receptor specificity?

this compound acts as a histamine H3 receptor antagonist/inverse agonist, modulating neurotransmitter release in the CNS. Experimental validation includes:

- Receptor binding assays (e.g., radioligand displacement studies using [³H]-N-α-methylhistamine) to quantify affinity .

- Functional assays (e.g., cAMP modulation in transfected HEK-293 cells) to assess inverse agonism .

- In vivo behavioral models (e.g., locomotor activity tests in rodents) to confirm CNS penetration and efficacy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for powder handling due to potential carcinogenicity (OSHA Category 2) .

- Storage: Keep in a locked, dry cabinet away from oxidizers. Dispose via approved hazardous waste facilities .

Q. What analytical techniques are employed to determine the purity and stability of this compound in experimental formulations?